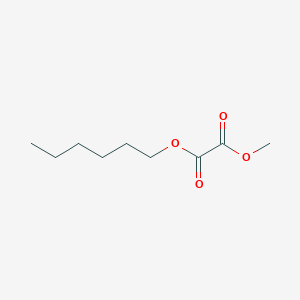

Hexyl methyl ethanedioate

Description

Significance of Diverse Ester Motifs in Advanced Chemical Synthesis

Esters are fundamental functional groups in organic chemistry, widely recognized for their presence in natural products, pharmaceuticals, and materials. mdpi.com The diversity of ester motifs is crucial in advanced chemical synthesis as it allows for the fine-tuning of a molecule's physical, chemical, and biological properties. mdpi.comnumberanalytics.com Different ester groups can influence factors such as solubility, stability, and reactivity, making them essential tools for chemists. numberanalytics.com The ability to introduce a variety of ester functionalities into a molecule is a key strategy in the development of new drugs, agrochemicals, and polymers. mdpi.com

The Distinctive Role of Oxalate (B1200264) Esters (Ethanedioates) as Key Intermediates and Reagents

Oxalate esters, also known as ethanedioates, are diesters of oxalic acid. vulcanchem.com They serve as versatile building blocks and reagents in organic synthesis. pubtexto.comrsc.org Their unique structure, with two adjacent carbonyl groups, allows them to participate in a wide range of chemical transformations. pubtexto.com Symmetrical oxalate esters, such as dimethyl oxalate and diethyl oxalate, have long been used in reactions like Claisen condensations and as precursors to other important molecules. lookchem.comjst.go.jp

Unsymmetrical oxalate esters, in particular, offer distinct advantages. The two different ester groups can exhibit differential reactivity, allowing for selective transformations at one ester site while leaving the other intact. pubtexto.com This feature makes them valuable intermediates in the synthesis of complex molecules where precise control over chemical reactions is required. pubtexto.comrsc.org

Overview of Current Research Trajectories Focusing on Hexyl Methyl Ethanedioate and Analogous Unsymmetrical Oxalate Esters

Current research on unsymmetrical oxalate esters, including this compound, is exploring their potential in several areas. One major focus is their use as precursors for the synthesis of specialized molecules. For instance, the selective hydrolysis or transesterification of one of the ester groups can provide access to mono-alkyl oxalates, which are important building blocks for pharmaceuticals and other fine chemicals. pubtexto.comrsc.org

The synthesis of unsymmetrical oxalates itself is an active area of research. Traditional methods often involve the partial hydrolysis of symmetrical diesters or the reaction of oxalyl chloride with a mixture of alcohols, which can lead to mixtures of products. pubtexto.comsoton.ac.uk More recent and efficient methods are being developed, including visible-light-mediated synthesis from α-bromo ketones and diazo acetates, and the oxidative carbonylation of alcohols. vulcanchem.compubtexto.com

This compound, with its combination of a small methyl group and a longer hexyl chain, presents an interesting case study. The hexyl group can impart increased hydrophobicity, potentially making it useful in applications such as a plasticizer or as a component in fuel additives. vulcanchem.comgoogle.com

Below is a data table summarizing the key properties and synthetic approaches for this compound and related oxalate esters.

| Property/Method | This compound | Dimethyl Oxalate | Diethyl Oxalate | Unsymmetrical Oxalates (General) |

| Molecular Formula | C9H16O4 | C4H6O4 | C6H10O4 | Varies |

| Molecular Weight | 188.22 g/mol vulcanchem.com | 118.09 g/mol lookchem.com | 146.14 g/mol | Varies |

| Key Synthetic Routes | Transesterification, Oxidative Carbonylation vulcanchem.comgoogle.com | Esterification of oxalic acid with methanol (B129727) orgsyn.org | Oxidative carbonylation of ethanol (B145695) google.com | Partial hydrolysis of symmetrical oxalates, reaction of oxalyl chloride with alcohols, visible-light mediated synthesis pubtexto.comrsc.orgsoton.ac.uk |

| Potential Applications | Plasticizers, fuel additives vulcanchem.comgoogle.com | Fuel cells, synthesis of ethylene (B1197577) glycol lookchem.commdpi.com | Synthesis of α-keto esters jst.go.jp | Intermediates in pharmaceutical and natural product synthesis pubtexto.comrsc.org |

Structure

3D Structure

Properties

CAS No. |

841302-60-1 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-O-hexyl 1-O-methyl oxalate |

InChI |

InChI=1S/C9H16O4/c1-3-4-5-6-7-13-9(11)8(10)12-2/h3-7H2,1-2H3 |

InChI Key |

YPLASTDBAZQWQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(=O)OC |

Origin of Product |

United States |

Computational and Theoretical Investigations of Oxalate Ester Chemistry

Quantum Chemical Studies

Quantum chemical methods are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For oxalate (B1200264) esters, these studies provide critical insights into their geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular structures and electronic properties. For oxalate esters, DFT calculations are used to determine the lowest-energy three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.

Studies on various oxalate esters, including monoesters and diesters, have been performed using DFT methods like B3LYP and PBE0 with various basis sets (e.g., 6-311G, def2-TZVP). mcmaster.caresearchgate.netacs.org These calculations help in understanding the planarity of the oxalate core and the orientation of the alkyl groups. For an asymmetric ester like hexyl methyl ethanedioate, DFT would predict the bond lengths, bond angles, and dihedral angles. The geometry is influenced by a balance of electronic effects (like conjugation across the O=C-C=O system) and steric hindrance from the hexyl and methyl groups.

Key findings from DFT studies on related oxalates indicate that the oxalate anion itself can adopt either a planar (D2h symmetry) or a nonplanar, staggered (D2d symmetry) conformation, with the planar form often stabilized by interactions with cations in the solid state. walisongo.ac.idresearchgate.net For a dialkyl ester in the gas phase or in a nonpolar solvent, the conformation is a result of the subtle interplay between electronic stabilization of a planar structure and steric repulsion between the ester groups. Electronic structure analysis, such as Natural Bond Orbital (NBO) analysis, reveals charge distribution, showing the expected polarization of the carbonyl groups and the nature of the C-C and C-O bonds.

Below is a representative table of optimized geometric parameters for a simple dialkyl oxalate, dimethyl oxalate, derived from DFT calculations, which serves as a model for understanding the core oxalate structure in more complex esters.

Table 1: Representative Calculated Geometric Parameters for Dimethyl Oxalate (DFT)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C | ~1.54 |

| Bond Length | C=O | ~1.21 |

| Bond Length | C-O (Ester) | ~1.33 |

| Bond Angle | O=C-C | ~124 |

| Bond Angle | O-C-O | ~125 |

Theoretical Prediction of Vibrational (FT-IR, Raman) Spectra and Comparison with Experimental Data

Computational methods are instrumental in predicting and interpreting the vibrational spectra of molecules. By calculating the harmonic frequencies using DFT, theoretical FT-IR and Raman spectra can be generated. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra. walisongo.ac.idresearchgate.netresearchgate.net

For oxalate esters, characteristic vibrational modes include the C=O stretching, C-O stretching, C-C stretching, and various bending modes. The C=O stretching vibrations typically appear as strong bands in the FT-IR spectrum around 1750 cm⁻¹. researchgate.net Computational studies on various oxalates have shown good agreement between calculated and experimental frequencies, although calculated values are often systematically higher and may be scaled to improve the match. researchgate.netresearchgate.net

In the case of this compound, theoretical spectra would show distinct contributions from the methyl and hexyl groups, such as C-H stretching and bending modes, in addition to the core oxalate vibrations. The comparison between theoretical and experimental spectra for related compounds like sodium oxalate or oxalic acid dihydrate confirms the accuracy of these computational approaches in identifying structural features, such as the planarity of the oxalate moiety. walisongo.ac.idresearchgate.net The principle of mutual exclusion in IR and Raman spectra for molecules with a center of inversion (like a planar D2h oxalate) is a key diagnostic feature that can be explored computationally. walisongo.ac.id

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for the Oxalate Moiety

| Vibrational Mode | Typical Experimental Range (FT-IR) | Typical Theoretical (DFT, Scaled) Range | Spectroscopic Activity |

|---|---|---|---|

| Symmetric C=O Stretch | ~1750-1780 | ~1755-1785 | Raman Active |

| Asymmetric C=O Stretch | ~1730-1760 | ~1735-1765 | IR Active |

| C-O Stretch | ~1300-1320 | ~1305-1325 | IR/Raman Active |

| C-C Stretch | ~800-830 | ~805-835 | Raman Active |

Ab Initio and Semi-Empirical Methods for Conformational Landscapes

The conformational landscape of a flexible molecule like this compound describes the various spatial arrangements (conformers) it can adopt and their relative energies. This landscape is determined by rotation around single bonds, primarily the C-C bond of the oxalate core and the C-O bonds of the ester linkages. Computational methods are essential for exploring these landscapes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer very high accuracy but are computationally expensive. libretexts.org They are often used to benchmark the results from more cost-effective methods like DFT. For the oxalate anion, ab initio calculations have been used to study the rotational barrier between the planar and staggered forms, finding it to be relatively small (2–6 kcal/mol), which explains the molecule's conformational flexibility. researchgate.net

Semi-empirical methods (e.g., AM1, PM3, and modern DFTB) are much faster than ab initio or DFT methods, making them suitable for exploring the vast conformational space of large molecules or for use in molecular dynamics simulations. mpg.dewustl.edunih.gov These methods use parameters derived from experimental or high-level theoretical data to simplify the calculations. mpg.denih.gov For this compound, a semi-empirical approach could efficiently map out the potential energy surface related to the rotation of the hexyl group, identifying multiple low-energy conformers. While less accurate for absolute energies, they are valuable for determining relative conformational energies and barriers. wustl.edu

Computational Modeling of Reaction Pathways

Understanding how a molecule reacts requires mapping the energetic changes along a reaction pathway, from reactants to products. Computational modeling is uniquely suited to this task, allowing for the characterization of transient, high-energy structures that are difficult or impossible to observe experimentally.

Simulation of Transition States and Determination of Activation Energy Barriers in Catalyzed and Uncatalyzed Reactions

Every chemical reaction proceeds through a maximum-energy point on the reaction coordinate known as the transition state (TS). The energy difference between the reactants and the TS is the activation energy (Ea), which governs the reaction rate. Computational methods, particularly DFT, are widely used to locate TS structures and calculate activation barriers. numberanalytics.commit.edu

For oxalate esters, important reactions include hydrolysis, transesterification, and thermal decomposition. For example, the hydrolysis of an ester can be modeled computationally to determine the activation energy for the nucleophilic attack of water on a carbonyl carbon. In a study on the hydrogenation of dimethyl oxalate, DFT calculations were used to map the potential energy surface, identifying the rate-limiting step as the attack of CO on a CH₃O intermediate, with a calculated barrier of 72.7 kJ·mol⁻¹ on an Al@Pd₁₂ catalyst. tyut.edu.cn In another example, the activation energy for the coupling of formate (B1220265) to oxalate catalyzed by superbases was calculated to be as low as ~50 kJ/mol. researchgate.net

These computational models can also reveal the role of catalysts. A catalyst provides an alternative reaction pathway with a lower activation energy. Simulations can compare the uncatalyzed and catalyzed pathways, quantifying the catalytic effect. For instance, the hydrogenation of esters by a Milstein catalyst was studied using DFT, which identified the key intermediates and transition states, showing how the catalyst facilitates hydrogen activation and ester hydrogenolysis. chemrxiv.org

Table 3: Representative Calculated Activation Energy Barriers (Ea) for Reactions Involving Oxalate Esters

| Reaction Type | Model System | Catalyst | Calculated Ea (kcal/mol) | Reference Insight |

|---|---|---|---|---|

| N-O Bond Fragmentation | Oxime Oxalate Ester | Photocatalyst (Thioxanthone) | 5.5 | Shows low barrier for radical generation. researchgate.net |

| CO Coupling | CO + CH₃O | Al@Pd₁₂ Cluster | 17.4 (72.7 kJ/mol) | Identifies rate-limiting step in DMO synthesis. tyut.edu.cn |

| Thermal Decomposition | Generic Dialkyl Oxalate | None (Thermal) | Variable (e.g., 30-50) | Depends on alkyl group and mechanism. mcmaster.ca |

Mechanistic Insights into Radical Propagation and Generation

Oxalate esters are effective precursors for generating alkyl radicals under photoredox or thermal conditions. mcmaster.caprinceton.edu The mechanism often involves the initial formation of an alkoxycarbonyl radical or a carboxylate radical anion, which then undergoes fragmentation. Computational chemistry provides deep mechanistic insights into these processes.

For instance, under photoredox catalysis, an oxalate ester can undergo a single-electron transfer (SET) from an excited photocatalyst. semanticscholar.org DFT calculations can model this process, showing the subsequent fragmentation of the resulting radical anion. A common pathway involves the loss of two molecules of carbon dioxide to generate an alkyl radical. For this compound, this could lead to the formation of either a methyl radical or a hexyl radical, depending on which C-O bond cleaves.

Computational studies have elucidated the mechanisms of radical addition reactions where radicals generated from oxalates are trapped by alkenes or other radical acceptors. researchgate.netnih.gov DFT calculations on the dearomative difunctionalization of arenes using oxime oxalate esters showed that the initial N-O bond homolysis is followed by CO₂ extrusion to generate a C-centered ester radical and an N-centered iminyl radical. researchgate.net The calculations further clarified the subsequent steps, including the preferential addition of the C-centered radical to an alkene, followed by radical-radical cross-coupling. researchgate.net These simulations are vital for understanding reaction selectivity and for designing new synthetic methods that rely on radical intermediates derived from oxalate esters.

Influence of Solvation Models on Reaction Dynamics and Energetics

In the computational study of chemical reactions, the surrounding solvent environment plays a critical role in influencing reaction pathways and energies. For oxalate esters like this compound, solvation models are essential for accurately predicting their behavior in solution. The choice of model—ranging from implicit to explicit representations of the solvent—can significantly impact the calculated reaction dynamics and energetics.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on reaction energetics. However, it often fails to capture specific, short-range interactions such as hydrogen bonding, which can be crucial.

Explicit solvation models, in contrast, treat individual solvent molecules as distinct entities interacting with the solute. This method, while computationally more demanding, allows for a detailed description of the specific solute-solvent interactions. For reactions involving charged or polar species, such as the hydrolysis or transesterification of this compound, explicit solvent molecules can directly participate in the reaction mechanism, stabilizing transition states and intermediates.

Research on related oxalate systems has demonstrated the necessity of explicit solvent models. Studies on solvated oxalate anions have shown that the molecular conformation is dictated by a delicate balance between intramolecular and intermolecular hydrogen bonds with surrounding water molecules. researchgate.netnih.gov This finding underscores that for reactions involving oxalate esters, an explicit solvent model is crucial for a proper description of the system's potential energy surface and, consequently, its reaction dynamics. researchgate.netnih.gov The interaction with the polar environment can alter the reaction barrier by differentially stabilizing the reactant, transition, or product states, which directly influences the reaction rate. unige.ch

The following table illustrates the hypothetical effect of different solvation models on the calculated activation energy for the hydrolysis of this compound. The data demonstrates how the inclusion of explicit solvent molecules, which can stabilize the polar transition state through hydrogen bonding, typically results in a lower calculated activation barrier compared to gas-phase or implicit solvent calculations.

Table 1: Influence of Solvation Model on Calculated Activation Energy (Ea) for the Hydrolysis of this compound

| Solvation Model | Description | Hypothetical Ea (kJ/mol) | Key Interactions Captured |

| Gas Phase | No solvent considered. | 120 | Intramolecular forces only. |

| Implicit (PCM) | Solvent as a continuous dielectric. | 95 | Bulk electrostatic effects. |

| Explicit (Water) | Individual water molecules included. | 75 | Specific hydrogen bonding, solvent reorganization. |

This data is illustrative and highlights a common trend observed in computational chemistry. The precise values would be determined through detailed quantum mechanical calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into intermolecular interactions and aggregation phenomena. For this compound, MD simulations can reveal how individual ester molecules interact with each other and with solvent molecules, leading to an understanding of their macroscopic properties.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would model the forces between all atoms in the system. These forces include bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals forces and electrostatic interactions). By solving the classical equations of motion, the simulation tracks the trajectory of each atom over time.

Analysis of these trajectories can elucidate several key aspects of the intermolecular behavior of this compound:

Solvation Structure: MD simulations can map the distribution of solvent molecules around the ester, identifying preferential interaction sites. For instance, polar solvent molecules would likely congregate around the carbonyl groups of the oxalate moiety, while non-polar solvent molecules would interact more favorably with the hexyl chain.

Aggregation: In non-polar solvents or at high concentrations, this compound molecules may aggregate. MD simulations can predict the formation of such aggregates, their size, and their structure. The simulations would likely show that aggregation is driven by a combination of dipole-dipole interactions between the ester groups and van der Waals interactions between the alkyl chains.

Conformational Dynamics: The flexibility of the hexyl chain and the rotation around the C-C bond of the oxalate group mean that this compound can adopt various conformations. MD simulations can explore the conformational landscape of the molecule in solution and determine the most populated conformational states, which is crucial for understanding its reactivity. researchgate.net

Studies on similar systems, such as oxalate anions in water, have successfully used MD simulations to characterize solvation dynamics and the influence of the solvent on the molecule's structure. researchgate.net Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanics to calculate forces, have been employed to study the interaction of oxalate species with surfaces, revealing detailed information about binding and crystal growth processes. acs.orgnih.gov These approaches could be extended to investigate the behavior of this compound at interfaces, which is relevant for applications in materials science and catalysis.

High-Throughput Computational Screening for Reactivity and Selectivity Prediction

High-throughput computational screening (HTCS) is a strategy that leverages computational power to rapidly evaluate large libraries of molecules for specific properties, accelerating the discovery of new materials and catalysts. researchgate.net This approach can be applied to the study of oxalate esters to predict their reactivity and selectivity in various chemical transformations, such as transesterification or polymerization.

In a typical HTCS workflow for oxalate esters, a virtual library of compounds would be generated by systematically varying the alkyl substituents (R1 and R2 in R1-OOC-COO-R2). This library would include this compound alongside many other symmetric and asymmetric esters. For each molecule in the library, a set of computational "descriptors" related to reactivity and selectivity would be calculated. These descriptors are typically derived from quantum chemical calculations, often using computationally less expensive methods to handle the large number of compounds.

Key descriptors for screening oxalate ester reactivity could include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, which is a key predictor of reaction rate.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. For reactions involving nucleophilic attack on the carbonyl carbon, a lower LUMO energy generally correlates with higher reactivity.

Partial Atomic Charges: The charge on the carbonyl carbons can indicate their electrophilicity and susceptibility to nucleophilic attack.

The results of the HTCS can be compiled into a database and analyzed to identify lead candidates with desired properties. For example, if the goal is to find an oxalate ester that undergoes rapid, selective transesterification with a specific alcohol, the screening would search for esters with a low activation energy for the desired reaction and a high activation energy for potential side reactions. High-throughput experimentation (HTE) can then be used to validate the predictions for the most promising candidates identified by the computational screen. researchgate.net

The following table presents a hypothetical dataset from a high-throughput computational screening of various oxalate esters for a model transesterification reaction. The data is designed to illustrate how this compound would be ranked against other esters based on calculated reactivity descriptors.

Table 2: Hypothetical High-Throughput Screening Data for Transesterification Reactivity of Dialkyl Oxalates

| Compound Name | R1 Group | R2 Group | Calculated Ea (kJ/mol) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |

| Dimethyl ethanedioate | Methyl | Methyl | 65 | -0.5 | High |

| Diethyl ethanedioate | Ethyl | Ethyl | 70 | -0.4 | Moderate |

| This compound | Hexyl | Methyl | 68 | -0.45 | High-Moderate |

| Dihexyl ethanedioate | Hexyl | Hexyl | 75 | -0.3 | Low |

| Di-tert-butyl ethanedioate | tert-Butyl | tert-Butyl | 85 | -0.1 | Very Low |

This illustrative table shows that electronic effects (methyl vs. hexyl) and steric hindrance (tert-butyl) significantly influence the predicted reactivity, allowing for a rational selection of candidates for further experimental investigation.

Advanced Analytical Methodologies for the Comprehensive Characterization and Quantification of Oxalate Esters

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of hexyl methyl ethanedioate from reaction mixtures, byproducts, or environmental matrices. The choice of technique depends on the analyte's volatility and polarity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and Derivatization Strategies

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like oxalate (B1200264) esters. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification based on the mass-to-charge ratio of fragmented ions.

For oxalate esters, GC-MS analysis is often direct. However, in complex matrices or for trace-level detection of the parent oxalic acid, derivatization to its more volatile ester form (e.g., methyl or butyl esters) is a common strategy. science.gov In the case of analyzing pre-existing this compound, direct injection is feasible. The GC column, typically a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane), separates the components based on their boiling points and interaction with the phase. researchgate.net

The mass spectrometer fragments the eluted ester molecules in a predictable manner. For this compound, characteristic fragments would include the loss of the alkoxy groups (·OCH₃ and ·OC₆H₁₃) and the stable acylium ion [C₂O₂]⁺. The resulting mass spectrum serves as a chemical fingerprint for confirmation.

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 174 | Molecular Ion |

| [M - OCH₃]⁺ | 143 | Loss of methoxy (B1213986) radical |

| [M - C₆H₁₃]⁺ | 89 | Loss of hexyl radical |

| [M - COOCH₃]⁺ | 115 | Loss of methoxycarbonyl radical |

| [M - COOC₆H₁₃]⁺ | 59 | Loss of hexyloxycarbonyl radical |

| [C₆H₁₃O]⁺ | 101 | Hexyloxy cation |

| [C₆H₁₃]⁺ | 85 | Hexyl cation |

This table is predictive, based on common fragmentation patterns of oxalate esters.

Liquid Chromatography (LC) with Diverse Detection Methods (MS, UV, Conductivity)

For less volatile or thermally labile oxalate esters, or when analyzing them in complex liquid samples, high-performance liquid chromatography (LC) is the method of choice. The separation is typically achieved using reversed-phase columns where a polar mobile phase (e.g., acetonitrile-water mixture) is used. researchgate.net

Diverse detection methods can be coupled with LC:

Mass Spectrometry (LC-MS): This is the most specific and sensitive detection method. It provides molecular weight information and fragmentation data, confirming the identity of the ester. LC-MS/MS methods can offer even higher selectivity and are suitable for quantifying low levels of the compound in complex matrices. researchgate.netnih.gov

Ultraviolet (UV) Detection: Oxalate esters possess a chromophore in their carbonyl groups, allowing for detection by UV spectroscopy. The absorbance is typically monitored around 200-210 nm. While less specific than MS, it is a robust and cost-effective method for quantification when the sample matrix is relatively simple.

Conductivity Detection: This method is more applicable to the parent oxalate anion after hydrolysis of the ester and is not a primary detection method for the neutral ester itself. nih.gov

Ion Chromatography (IC) and Two-Dimensional Ion Chromatography (IC 2D) for Oxalate Anions and Esters

Ion chromatography is a specialized form of liquid chromatography primarily used for the separation and quantification of ions. While it is the benchmark technique for analyzing oxalate anions, its direct application to neutral esters like this compound is limited. science.govcoresta.org

However, IC becomes highly relevant in studies involving the hydrolysis of the ester. By subjecting a sample to basic conditions, the ester is hydrolyzed to form oxalate anions, which can then be precisely quantified by IC with a conductivity detector. nih.gov This approach can be used to determine the total oxalate ester content in a sample. Modern IC systems can achieve very low detection limits for oxalate. researchgate.net

Two-dimensional IC (ICxIC or 2D-IC) enhances separation power by using two different columns or separation mechanisms, which can be useful for resolving oxalate from other organic acids in extremely complex samples.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of newly synthesized molecules like this compound and for assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Purity Assessment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl and hexyl groups. The methyl protons would appear as a sharp singlet. The protons of the hexyl chain would show characteristic multiplets, with the protons closest to the oxygen atom (the α-methylene group) being the most downfield-shifted. The integration of these signals would correspond to the number of protons in each group (3H for methyl, 13H for hexyl).

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The two carbonyl carbons of the oxalate group would appear significantly downfield (typically >155 ppm). The methyl carbon and the six carbons of the hexyl chain would have distinct chemical shifts, with the carbons attached to oxygen appearing more downfield. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Methyl | ~3.8 | s | 3H | -OCH₃ |

| Methylene (α) | ~4.3 | t | 2H | -OCH₂- |

| Methylene (β) | ~1.7 | p | 2H | -OCH₂CH ₂- |

| Methylene (γ, δ, ε) | ~1.3-1.4 | m | 6H | -(CH₂)₃- |

| Methyl (ω) | ~0.9 | t | 3H | -CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl | ~157 | C=O | ||

| Methyl Carbon | ~53 | -OC H₃ | ||

| Methylene Carbon (α) | ~67 | -OC H₂- | ||

| Methylene Carbon (β) | ~28 | -OCH₂C H₂- | ||

| Methylene Carbon (γ) | ~25 | -O(CH₂)₂C H₂- | ||

| Methylene Carbon (δ) | ~31 | -O(CH₂)₃C H₂- | ||

| Methylene Carbon (ε) | ~22 | -O(CH₂)₄C H₂- | ||

| Methyl Carbon (ω) | ~14 | -C H₃ |

This table is predictive, based on standard chemical shift values for similar functional groups. 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet, 'm' denotes multiplet.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy techniques like FT-IR and Raman are crucial for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically appearing around 1750-1770 cm⁻¹. The asymmetry of the ester might cause this band to be broadened or split. Another key feature would be the C-O stretching vibrations in the 1300-1100 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups would be observed just below 3000 cm⁻¹. conicet.gov.ar

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also visible in Raman, though often weaker than in IR. A key band in the Raman spectrum of oxalates is the symmetric C-C stretching vibration of the O=C-C=O backbone, which appears as a strong band typically in the 800-900 cm⁻¹ region. qut.edu.au The principle of mutual exclusion for molecules with a center of symmetry (like symmetrical diesters) states that vibrations that are IR active are Raman inactive, and vice versa. While this compound is asymmetrical, the near-symmetrical nature of the oxalate core means that comparing IR and Raman spectra can still provide valuable structural insights. sciengine.comqut.edu.au

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | FT-IR, Raman | 2850-2980 | Strong (IR), Medium (Raman) |

| C=O Stretch | FT-IR, Raman | 1750-1770 | Very Strong (IR), Medium (Raman) |

| C-O Stretch | FT-IR | 1100-1300 | Strong |

| C-C Stretch | Raman | 800-900 | Strong |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For simple, saturated aliphatic esters like this compound, the application of UV-Vis spectroscopy for direct characterization and quantification is limited. The primary chromophores in this molecule are the two ester carbonyl groups (C=O). These groups exhibit n→π* electronic transitions, which are typically weak (low molar absorptivity) and occur in the far UV region, generally below 220 nm. Consequently, direct analysis is often hindered by the absorbance of common solvents and other matrix components in this spectral range.

However, UV-Vis spectroscopy becomes a powerful tool when the oxalate ester moiety is part of a larger system that enhances its spectral activity. For instance, the formation of electron-donor-acceptor (EDA) complexes involving oxalate esters can produce new, intense absorption bands in the visible region. researchgate.net Photoexcitation of these complexes can induce single-electron transfer, a mechanism that is leveraged in certain organic synthesis reactions. researchgate.net

Furthermore, if the oxalate ester coordinates with a metal center, the resulting complex can exhibit distinct d-d transitions or charge-transfer bands that are readily detectable by UV-Vis spectroscopy. Studies on copper(II) complexes with the oxalate ligand (C₂O₄²⁻) show that coordination leads to changes in the UV-Vis spectrum, with the effect being more pronounced in the ultraviolet region. researchgate.net While this applies to the oxalate ion, similar principles would govern the spectral behavior of metal complexes involving oxalate esters as ligands.

Electrochemical Detection Methods for Trace Analysis

Electrochemical methods offer high sensitivity and are well-suited for the trace analysis of electroactive species. researchgate.net While this compound itself is not intrinsically redox-active under typical conditions, electrochemical detection can be achieved through indirect methods or by using advanced sensor platforms.

A primary strategy for the electrochemical analysis of oxalate esters involves their hydrolysis to the oxalate anion (C₂O₄²⁻). The oxalate anion can then be quantified using various electrochemical techniques. Over the past few decades, numerous methods have been developed for oxalate detection, including those based on amperometric detection coupled with immobilized oxalate oxidase. researchgate.net In this approach, the enzyme catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide, and the resulting hydrogen peroxide is electrochemically detected.

Modern electrochemical sensors, often based on chemically modified electrodes, provide another avenue for analysis. instras.com For instance, electrodes modified with specific ionophores or metal complexes can be designed to selectively bind and detect oxalate ions. researchgate.net The development of nanomaterial-based sensors, such as those incorporating carbon nanotubes or metal nanoparticles, has further pushed the boundaries of sensitivity and selectivity in electrochemical detection. researchgate.netscribd.com While these methods are primarily designed for the oxalate ion, a hyphenated system involving an initial online hydrolysis step could adapt them for the quantification of esters like this compound.

Stripping analysis is another highly sensitive electrochemical technique where the analyte is preconcentrated onto the electrode surface before being "stripped" off via a potential scan, generating a measurable current signal that is proportional to its concentration. scribd.com A validated method for a specific analyte would require careful selection of electrode material, supporting electrolyte, and preconcentration conditions to ensure selectivity and sensitivity.

Comparative Studies of Analytical Techniques and Method Validation

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. A comparison of prevalent techniques for oxalate and oxalate ester analysis reveals distinct advantages and limitations. mdpi.comresearchgate.net

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds. Oxalate esters can be analyzed directly by GC, or the parent oxalic acid can be derivatized to a volatile ester (e.g., an isopropyl or diethyl ester) prior to analysis. mdpi.comscholarsresearchlibrary.com This approach offers high sensitivity and specificity. scholarsresearchlibrary.com

Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), is another cornerstone for oxalate analysis. mdpi.com It avoids the need for derivatization for the non-volatile oxalate ion and provides excellent sensitivity and specificity, making it suitable for complex matrices like biological fluids. mdpi.com

Enzymatic methods, often used in commercially available kits, rely on the specific reaction of oxalate oxidase with oxalate. nih.govnih.gov The reaction products can be detected colorimetrically or via other transducers. These methods are highly specific but can be less sensitive than chromatographic techniques and may require significant sample preparation. mdpi.comresearchgate.net

Method validation is crucial to ensure the reliability of analytical data. puntofocal.gob.ar As per ICH guidelines, validation involves assessing several key parameters: scholarsresearchlibrary.combiomedres.us

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following table provides a generalized comparison of analytical methods potentially applicable to this compound analysis, based on findings for related oxalate compounds. mdpi.comresearchgate.netscholarsresearchlibrary.combiomedres.us

| Parameter | GC-MS (after derivatization) | LC-MS/MS | Enzymatic-Colorimetric |

| Principle | Separation of volatile derivatives by partitioning between gas and stationary phases, followed by mass-based detection. | Separation by partitioning between liquid and stationary phases, followed by mass-based detection. | Specific enzymatic conversion of oxalate followed by spectrophotometric measurement. |

| Specificity | High | Very High | High (enzyme-dependent) |

| Sensitivity (LOD/LOQ) | High (µg/g to ng/g level) scholarsresearchlibrary.com | Very High (can be sub-µM) mdpi.com | Moderate (µM range) mdpi.com |

| Sample Preparation | Can be extensive (extraction, derivatization) mdpi.com | Moderate (extraction, filtration) | Can be extensive (deproteinization, pH adjustment) researchgate.net |

| Throughput | Moderate | High | Low to Moderate |

| Advantages | Established technique, high resolving power. scholarsresearchlibrary.com | High sensitivity and specificity, suitable for complex matrices. mdpi.com | High specificity, relatively low instrument cost. nih.gov |

| Limitations | Derivatization step required for non-volatile forms, time-consuming. mdpi.com | High instrument cost, potential for matrix effects. | Lower sensitivity, potential for interference in colorimetric step. mdpi.com |

Academic and Industrial Applications of Oxalate Esters in Advanced Materials and Chemical Synthesis

Strategic Use as Versatile Intermediates in Complex Organic Molecule Construction

Hexyl methyl ethanedioate, an asymmetrical oxalate (B1200264) ester, holds significant potential as a versatile intermediate in the intricate field of organic synthesis. Its structure, featuring two distinct ester functionalities—a methyl ester and a hexyl ester—allows for differential reactivity, a characteristic that can be strategically exploited in the construction of complex molecular architectures. While specific research on this compound is limited, its reactivity can be inferred from the well-established chemistry of other oxalate esters.

Building Blocks for Synthesizing Cyclic and Polycyclic Scaffolds

Oxalate esters are valuable precursors for the synthesis of various heterocyclic and polycyclic systems due to the reactivity of their carbonyl groups. The presence of two ester groups allows them to act as a two-carbon building block in condensation reactions.

One notable application of oxalate esters is in the synthesis of quinoxalinediones. The reaction of an o-phenylenediamine (B120857) with a dialkyl oxalate, such as diethyl oxalate, leads to the formation of a quinoxaline-2,3-dione. organic-chemistry.org This reaction proceeds through a double condensation, where the amino groups of the diamine react with the ester carbonyls of the oxalate. In the case of this compound, a similar reaction with an o-phenylenediamine could theoretically proceed to form the corresponding quinoxalinedione. The differential reactivity of the methyl and hexyl esters might offer advantages in controlling the reaction, although specific studies on this are not currently available.

Furthermore, oxalate esters have been utilized in the synthesis of cyclic sulfones. For instance, the condensation of ethyl oxalate with arylmethyl sulfones has been shown to produce 2,5-diaryl-3,4-dihydroxythiophene-1-dioxides. iomcworld.com This reaction highlights the ability of the oxalate ester to participate in cyclization reactions to form five-membered rings. The application of this compound in similar synthetic strategies could potentially lead to novel cyclic sulfone derivatives.

The condensation of diethyl oxalate with ethyl N-cyclohexyl-β-alaninate is another example that yields a pyrrolidine-2,3-dione, demonstrating the formation of five-membered nitrogen-containing heterocyclic scaffolds. iomcworld.com

Table 1: Examples of Cyclic Scaffolds Synthesized from Oxalate Esters

| Reactant 1 | Reactant 2 | Product Type | Reference |

| o-Phenylenediamine | Diethyl Oxalate | Quinoxaline-2,3-dione | organic-chemistry.org |

| Arylmethyl Sulfone | Ethyl Oxalate | Dihydroxythiophene-1-dioxide | iomcworld.com |

| Ethyl N-cyclohexyl-β-alaninate | Diethyl Oxalate | Pyrrolidine-2,3-dione | iomcworld.com |

Precursors for α-Keto Carboxylic Acids and Other Carbonyl Compounds

α-Keto carboxylic acids and their corresponding esters are important synthetic intermediates and are found in various biologically active molecules. A common method for their synthesis involves the reaction of dialkyl oxalates with Grignard reagents. google.comgoogle.com The reaction of a Grignard reagent (R-MgX) with a dialkyl oxalate, followed by acidic workup, can yield an α-keto acid (R-CO-COOH).

In the context of this compound, its reaction with a Grignard reagent could potentially offer a pathway to α-keto esters. The two ester groups present different steric environments, which might allow for selective reaction with the less hindered methyl ester. However, controlling the reaction to prevent double addition of the Grignard reagent would be a critical challenge. There are currently no specific literature reports on this reaction with this compound.

Another approach to α-keto esters involves the Friedel–Crafts acylation of aromatic compounds with ethyl oxalyl chloride. mdpi.com While this method uses an oxalyl chloride, it underscores the utility of the oxalyl moiety in introducing the α-keto ester functionality.

Table 2: General Methods for α-Keto Acid/Ester Synthesis from Oxalate Derivatives

| Oxalate Derivative | Reagent | Product Type | Reference |

| Dialkyl Oxalate | Grignard Reagent | α-Keto Acid/Ester | google.comgoogle.com |

| Ethyl Oxalyl Chloride | Aromatic Hydrocarbon | Aryl α-Keto Ester | mdpi.com |

Reagents in Name Reactions and Cyclization Processes (e.g., Dieckmann Cyclization)

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. tandfonline.commdpi.com A variation of this is the crossed Claisen condensation, which occurs between two different esters. For a crossed Claisen condensation to be synthetically useful, one of the esters should not have α-hydrogens, making it unable to form an enolate. Oxalate esters, such as diethyl oxalate, are excellent substrates for crossed Claisen condensations as they lack α-hydrogens and are highly reactive electrophiles. pbworks.com this compound, also lacking α-hydrogens, would be expected to behave similarly as an electrophilic partner in such reactions.

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. mdpi.comnih.govchemrxiv.org This reaction is particularly effective for the formation of five- and six-membered rings. While the Dieckmann condensation is typically performed on a single molecule containing two ester groups, the principles of the Claisen condensation that underpin it are relevant to the potential reactivity of this compound in intermolecular reactions. For instance, the reaction of an ester enolate with this compound would be a crossed Claisen condensation, leading to a β-keto diester.

Although no specific examples of this compound participating in Dieckmann or Claisen condensations are available in the literature, its structural features suggest it would be a competent reaction partner in these transformations, analogous to other oxalate esters.

Emerging Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry encourage the use of renewable resources and the design of environmentally benign processes and products. In this context, esters derived from bio-based sources are gaining attention for various applications.

Utilization as Components in Bio-based Phase Change Materials for Thermal Energy Storage Research

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition at a nearly constant temperature. crodaindustrialspecialties.com This property makes them ideal for thermal energy storage applications. Organic PCMs, including fatty acids and their esters, are attractive due to their high latent heat of fusion, chemical stability, and non-corrosive nature. ktu.edu.tr

Research in this area has largely focused on fatty acids and their simple esters, such as methyl esters, derived from vegetable oils and animal fats. tandfonline.comktu.edu.tr These bio-based PCMs are being investigated for applications in buildings to regulate indoor temperatures and reduce energy consumption. nih.gov The esterification of fatty acids is a key strategy to modify their melting points and other thermal properties to suit specific applications. ktu.edu.tr

While there is no direct research on the use of this compound as a PCM, the general trend of using bio-based esters for thermal energy storage suggests a potential area for investigation. If the hexanol and methanol (B129727) used in its synthesis are derived from biomass, this compound could be considered a bio-based material. Its thermal properties, such as melting point and latent heat of fusion, would need to be determined to assess its suitability as a PCM.

Table 3: Examples of Bio-based Esters Studied as Phase Change Materials

| Ester Type | Source/Precursors | Application Area | Reference |

| Fatty Acid Esters (e.g., methyl palmitate, methyl stearate) | Vegetable oils, animal fats | Building applications | ktu.edu.tr |

| Eutectic mixtures of Fatty Acid Methyl Esters and Fatty Acids | Methyl laurate, lauric acid, myristic acid, palmitic acid | Low-temperature thermal energy storage | tandfonline.com |

| Esters of Myristyl Alcohol and 1-Hexadecanol | High chain fatty acids | Thermal energy storage at 30-50 °C | ktu.edu.tr |

Development as "Green Solvents" in Environmentally Benign Formulations

Green solvents are characterized by their low toxicity, biodegradability, high boiling point, and derivation from renewable resources. nih.gov They are sought after as replacements for conventional volatile organic compounds (VOCs) that pose environmental and health risks.

Some simple esters are considered to be green solvents. For example, Hexyl CELLOSOLVE™, a glycol ether ester, is noted for its excellent solvency, slow evaporation rate, and ready biodegradability. dow.com The development of solvents from bio-based feedstocks is a key goal of green chemistry.

There is no specific information in the scientific literature evaluating this compound as a green solvent. However, a patent has described the use of asymmetric oxalate esters, which can be in the form of mixed esters to save on separation costs, as a component in cleaner, more efficient, and energy-saving fuel oils. google.com The patent suggests that these oxalates can reduce the formation of soot during combustion. google.com This application aligns with the goals of green chemistry by promoting cleaner energy. The properties of this compound, such as its biodegradability, toxicity profile, and performance as a solvent, would need to be systematically evaluated to determine its potential as a green solvent.

Future Research Directions and Interdisciplinary Perspectives on Hexyl Methyl Ethanedioate Chemistry

Innovations in Synthesis: Developing More Efficient and Sustainable Production Methods

The synthesis of unsymmetrical oxalate (B1200264) esters like hexyl methyl ethanedioate has traditionally relied on methods such as the partial hydrolysis of symmetrical dialkyl oxalates or the partial esterification of oxalyl chloride. rsc.orgnii.ac.jp However, these classical approaches often suffer from low to modest yields and may involve hazardous reagents like oxalyl chloride, which produces corrosive HCl gas. rsc.orgnih.gov The limited commercial availability of oxalate half-esters, which are key intermediates, further underscores the need for more efficient synthetic routes. rsc.org

Future innovations will likely focus on greener and more efficient production methods. Research is moving towards selective monohydrolysis of symmetric diesters in aqueous media, which offers an environmentally benign alternative using mild conditions to produce half-esters in high yields. rsc.orgnih.gov Another promising avenue is the development of catalytic systems that can facilitate the direct and selective synthesis of unsymmetrical oxalates.

Recent advancements have shown the synthesis of non-symmetric dialkyl oxalates from α-bromoketones and diazoacetates, mediated by visible light and molecular oxygen, achieving yields between 50-90%. rsc.orgnii.ac.jp While currently reliant on organic solvents, future work could adapt these photoredox-mediated strategies to more sustainable conditions. rsc.orgchemrxiv.orgchemrxiv.org The goal is to develop atom-economical processes that minimize waste and avoid toxic reagents.

Table 1: Comparison of Synthetic Methods for Unsymmetrical Oxalate Esters

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Partial Hydrolysis | Saponification of symmetrical dialkyl oxalates. rsc.org | Utilizes readily available starting materials. | Often results in low to modest yields. rsc.orgnii.ac.jp |

| Classical Partial Esterification | Reaction of oxalyl chloride with an alcohol. nii.ac.jp | Direct route to oxalate half-ester derivatives. | Uses toxic reagents like oxalyl chloride. rsc.org |

| Selective Monohydrolysis | Highly selective hydrolysis of one ester group on a symmetric diester in aqueous media. rsc.org | Environmentally friendly, high yields, mild conditions. rsc.orgnih.gov | May require careful tuning of reaction conditions. nii.ac.jp |

| Visible-Light Mediation | Reaction of α-bromoketones and diazoacetates using visible light. nii.ac.jp | High yields (50-90%), compatible with various functional groups. nii.ac.jp | Requires organic solvents. rsc.org |

| Photoredox Catalysis | Activation of aliphatic alcohols via oxalate esters for radical generation. chemrxiv.orgchemrxiv.org | Atom-economical, redox-neutral process. chemrxiv.org | Primarily developed for C-C bond formation, not direct ester synthesis. |

Advancements in Computational Modeling for Predictive Organic Chemistry and Materials Design

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical phenomena, and its application to oxalate esters like this compound is poised for significant growth. Quantum chemical calculations and molecular dynamics simulations can provide deep insights into reaction mechanisms, stability, and material properties, guiding experimental work and accelerating discovery.

Computational studies can elucidate the intricate details of ester hydrolysis and aminolysis reactions, modeling the reaction pathways and the influence of solvents and catalysts. researchgate.netacs.org For instance, models can predict the activation energies for different reaction steps, helping to optimize conditions for synthesis or controlled degradation. rsc.org The aminolysis of esters, a fundamental reaction modeling the formation of peptide bonds, has been extensively studied computationally to understand mechanistic pathways and the role of general base catalysis. acs.org

In materials science, computational modeling can predict the properties of polymers derived from oxalate esters. By simulating the interactions between polymer chains and their environment, researchers can forecast material characteristics such as thermal stability, mechanical strength, and biodegradability. acs.orgnih.gov Vibrational spectra, like the ester carbonyl stretch, can be modeled based on molecular dynamics simulations to understand how the local environment, such as a solvent, affects the molecule's structure and dynamics. acs.org This predictive power is crucial for designing new materials, such as biodegradable plastics or specialized polymer composites, with tailored functionalities. acs.orgresearchgate.net

Table 2: Applications of Computational Modeling in Oxalate Ester Chemistry

| Modeling Technique | Application Area | Predicted Properties/Insights |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Reaction Mechanisms | Activation energies, transition state structures, kinetic predictions for hydrolysis and synthesis. acs.orgrsc.org |

| Molecular Dynamics (MD) | Solvation & Dynamics | Solute-solvent interactions, conformational changes, vibrational spectra in different media. researchgate.netacs.org |

| Continuum Solvation Models | Environmental Effects | Hydrolysis rates in bulk water, stability of esters in various solvent environments. rsc.org |

| Kinetic Modeling | Combustion Chemistry | H-atom abstraction reaction rates, development of chemical kinetic mechanisms for ester combustion. osti.gov |

Integration of Flow Chemistry with Heterogeneous Catalysis for Scalable Processes

The transition from laboratory-scale synthesis to industrial production requires processes that are not only efficient but also safe, scalable, and continuous. The integration of flow chemistry with heterogeneous catalysis presents a powerful solution for the production of esters like this compound. riken.jp

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved reproducibility. acs.org When combined with heterogeneous catalysts—solid catalysts that are easily separated from the reaction mixture—the process becomes highly efficient and sustainable. researchgate.netmdpi.com This approach minimizes waste and allows for the reuse of the catalyst over multiple cycles, a significant advantage for industrial applications.

Various solid acid catalysts, such as tin-based oxides, sulfated zirconia, and functionalized resins like Amberlyst-15, have proven effective for esterification and transesterification reactions. acs.orgresearchgate.netmdpi.com Researchers have successfully used these catalysts in continuous flow systems to produce esters, including biofuels and biowaxes, with high yields and dramatically reduced reaction times. riken.jpacs.org For example, a flow process for biowax ester synthesis reduced reaction times from 12 hours to 30 minutes and lowered the required temperature. acs.org The development of novel nanocatalysts, such as ZIF-4@HAp, further enhances catalytic efficacy, enabling solvent-free reactions with high product yields. rsc.org

Table 3: Heterogeneous Catalysts for Ester Production

| Catalyst Type | Example(s) | Application | Key Advantages |

|---|---|---|---|

| Solid Acid Catalysts | Tin oxides, Sulfated zirconia | Esterification of fatty acids. researchgate.net | Recyclable, environmentally benign, high activity. researchgate.net |

| Sulfonic Resins | Amberlyst-15 | Esterification of oleic acid. acs.orgmdpi.com | Effective at lower temperatures. |

| Zeolites | H-ZSM-5, H-beta | Esterification reactions. mdpi.com | Shape selectivity. |

| Nanocatalysts | ZIF-4@HAp | Solvent-free base-catalyzed esterification. rsc.org | High efficacy, recyclability. rsc.org |

| Tungsten-based | H₂WO₄/SiO₂ | Esterification for green lubricants. mdpi.com | High-temperature stability. mdpi.com |

Exploration of Novel Application Domains for Oxalate Esters in Material Science and Beyond

The unique structure of oxalate esters—having two ester groups directly connected—makes them valuable building blocks for a wide range of materials and functional molecules. nii.ac.jp While their role in organic synthesis as precursors for α-ketoesters and in radical reactions is established, their application in materials science is a rapidly expanding frontier. nii.ac.jpnih.govchemicalbull.com

In polymer chemistry, oxalate ester linkages can be incorporated into polymer backbones to create materials with tunable properties, most notably controlled degradability. chemicalbull.com This has led to the development of poly(oxalate)s, which show promise as biodegradable plastics. acs.orgnih.govresearchgate.net The facile nonenzymatic hydrolysis of the oxalate ester bond, accelerated by the proximity of the two carbonyl groups, is key to their rapid degradation in the presence of moisture. nih.gov By copolymerizing with other monomers, researchers can fine-tune the material's thermal, mechanical, and barrier properties while retaining biodegradability. acs.orgresearchgate.net

Beyond polymers, oxalate esters are used as crosslinking agents to enhance the mechanical properties of materials. chemicalbull.com There is also growing interest in their use for the restoration of cultural heritage, where oxalate derivatives are used to form protective calcium oxalate coatings on deteriorating marble and limestone. researchgate.net Furthermore, oxalate esters serve as key components in chemiluminescent systems ("glow sticks") and are being explored as linkers in the synthesis of pharmaceuticals, where the oxalyl unit can play a crucial role in the biological activity of the molecule. nih.govresearchgate.net

Table 4: Emerging Applications of Oxalate Esters

| Application Domain | Specific Use | Resulting Properties/Function |

|---|---|---|

| Materials Science | Monomers for biodegradable polyesters (e.g., PISOX). nih.govresearchgate.net | Controlled and rapid degradation via hydrolysis. acs.orgnih.gov |

| Polymer Chemistry | Crosslinking agents for polyols. chemicalbull.com | Enhanced mechanical properties of the resulting network. chemicalbull.com |

| Cultural Heritage | Precursors for stone conservation treatments. researchgate.net | Formation of protective calcium oxalate layers on carbonate substrates. researchgate.net |

| Pharmaceuticals | Linkers in drug design. nih.gov | Can enhance inhibitory activities in biochemical assays. nii.ac.jp |

| Organic Synthesis | Precursors for unnatural amino acids. chemrxiv.orgchemrxiv.org | Enables efficient, redox-neutral synthesis of complex molecules. chemrxiv.org |

| Chemiluminescence | Active ingredient in light sticks. researchgate.net | Generation of "cold light" through chemical reaction. researchgate.net |

In-depth Elucidation of Complex Reaction Networks in Environmental and Catalytic Systems

Understanding how molecules like this compound behave within complex systems is crucial for assessing their environmental impact and for designing efficient catalytic processes. Research in this area focuses on mapping the intricate web of reactions—the reaction network—that governs the transformation of a compound.

In catalytic systems, especially those operating far from equilibrium, molecules can participate in complex reaction networks that mimic aspects of biological metabolism. nih.gov Recent studies on oligoesterification have revealed that transient ester species can consume one another in "parasitic exchanges" to sustain the system's dynamics. nih.gov Such research into chemical reaction networks (CRNs) opens new avenues for creating synthetic systems with life-like properties, where the flow of energy and matter is controlled through interconnected reactions. researchgate.netmdpi.com Elucidating these networks, which can involve dozens of elementary reactions, is a significant challenge but offers the potential to design highly sophisticated and responsive chemical systems. nih.gov

Table 5: Factors Influencing Oxalate Ester Reaction Networks

| System Type | Key Process | Influencing Factors | Research Focus |

|---|---|---|---|

| Environmental (Soil/Water) | Biodegradation/Hydrolysis | Co-monomer structure, temperature, moisture, soil type. acs.orgresearchgate.net | Determining mineralization rates and degradation pathways. acs.orgnih.gov |

| Atmospheric | Formation/Degradation | Presence of Fe-containing particles, relative humidity, precursor compounds. acs.org | Understanding the role of oxalates in aerosol formation and evolution. acs.org |

| Catalytic (Dissipative Systems) | Oligoesterification | Fuel input, catalyst, concentration of building blocks. nih.gov | Mapping complex reaction networks and emergent dynamic behaviors. nih.govresearchgate.net |

| Thermal Decomposition | Pyrolysis | Temperature, solvent, molecular structure (R-groups). mcmaster.ca | Identifying decomposition mechanisms (homolytic, ionic, cyclic). mcmaster.ca |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.